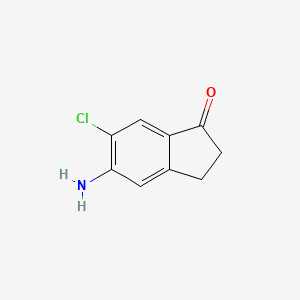

5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one

Description

Properties

Molecular Formula |

C9H8ClNO |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

5-amino-6-chloro-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H8ClNO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2,11H2 |

InChI Key |

IZELOIPDTPIUET-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one typically involves the introduction of amino and chloro groups onto the indanone core. One common method involves the chlorination of 2,3-dihydro-1H-inden-1-one followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and amination can be achieved using ammonia or amines under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes and inhibition of essential enzymes. The compound’s anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one

- Structure : Chloro (C5) and methoxy (C6) substituents.

- Synthetic Utility: Used in Claisen-Schmidt condensations to form indeno[1,2-c]pyrazoles, which exhibit EGFR tyrosine kinase inhibition for NSCLC therapy .

- In contrast, the amino group in the target compound offers hydrogen-bond donor capacity, improving target binding specificity.

6-Hydroxy-2-(2-trifluoromethoxy-benzylidene)-2,3-dihydro-1H-inden-1-one (Compound 55)

- Structure : Hydroxy (C6) and benzylidene substituents.

- Bioactivity : Demonstrates potent ROS inhibitory activity due to the electron-withdrawing trifluoromethoxy group and conjugated benzylidene moiety .

- Comparison: The benzylidene group enables extended conjugation, while the hydroxy group at C6 increases solubility. The target compound lacks this conjugation but may exhibit stronger hydrogen bonding due to the C5 amino group.

2-Azido-2,3-dihydro-1H-inden-1-one (Compound 140)

- Structure : Azido group at C2.

- Applications : Used in click chemistry for triazole formation. The azide group is highly reactive but poses stability challenges .

- Comparison: The amino group in the target compound is less reactive but more versatile in forming stable amide or imine linkages.

(E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x)

- Structure : Hydroxy (C6) and methoxybenzylidene substituents.

- Bioactivity : Exhibits strong anti-inflammatory effects in macrophages by modulating NF-κB pathways .

- Comparison: The benzylidene moiety in 7x enhances planar rigidity, favoring receptor binding. The target compound’s amino group may target different pathways, such as kinase inhibition.

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one

- Structure : Bromo (C6) instead of chloro.

- Comparison : The bromo substituent may enhance hydrophobic interactions but reduce solubility relative to the target compound’s chloro group.

Comparative Data Table

Biological Activity

5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in the medical and industrial fields.

This compound features an indene structure with amino and chloro substituents, enhancing its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation to form quinones, reduction to yield alcohols or amines, and nucleophilic substitution reactions due to the presence of the chloro group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial and fungal strains. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It is thought to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property positions it as a potential candidate for treating chronic inflammatory diseases .

Anticancer Potential

There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells, although more extensive clinical studies are required to confirm these findings .

The biological activity of this compound is attributed to its interaction with various molecular targets. The amino and chloro groups enhance its binding affinity to specific enzymes or receptors. For instance, its antimicrobial effects may stem from its ability to disrupt bacterial cell membranes and inhibit critical metabolic pathways .

Study on Antimicrobial Activity

A study conducted on several derivatives of this compound showed notable antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, highlighting the potential for developing new antimicrobial agents based on this compound.

Investigation into Anti-inflammatory Properties

In vitro studies evaluated the anti-inflammatory effects of this compound on human mast cells. The compound was found to significantly reduce the production of inflammatory mediators such as IL-6 and TNF-alpha, suggesting its utility in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Amino-2,3-dihydro-1H-inden-1-one | Lacks chloro substituent; less reactive | Moderate antimicrobial activity |

| 6-Chloro-2,3-dihydro-1H-inden-1-one | Lacks amino group; different chemical properties | Limited biological activity |

| Indane derivatives | Various substitutions; widely studied | Anticancer and anti-inflammatory properties |

This compound stands out due to the synergistic effects of both amino and chloro groups, which enhance its chemical reactivity and biological activity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.